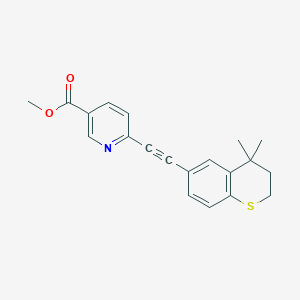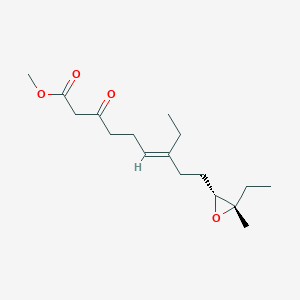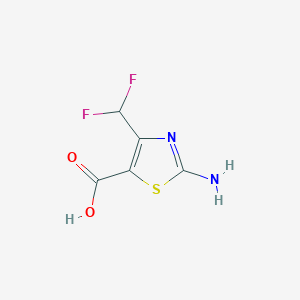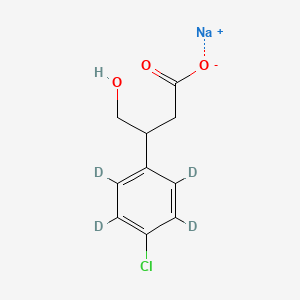
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is a deuterated analog of 4-hydroxybutyric acid, where the phenyl ring is substituted with deuterium atoms. This compound is often used in scientific research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt typically involves the deuteration of 4-chlorophenyl compounds followed by the introduction of the hydroxybutyric acid moiety. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and other reagents. The process is optimized to maximize yield and purity while minimizing the cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl-d4)-4-oxobutyric acid.
Reduction: Formation of 3-(4-Chlorophenyl-d4)-4-hydroxybutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: Utilized in the production of deuterated drugs and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity in biological systems. The compound may interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Clofibric-d4 Acid (4-chlorophenyl-d4): Another deuterated analog used in metabolic studies.
3-(4-Chlorophenyl)glutaric Anhydride-[d4]: Used in organic chemistry and metabolic research.
Uniqueness
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is unique due to its specific deuteration pattern and the presence of the hydroxybutyric acid moiety. This combination provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H10ClNaO3 |
|---|---|
Molecular Weight |
240.65 g/mol |
IUPAC Name |
sodium;3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/i1D,2D,3D,4D; |
InChI Key |
YNPCWJFLKBMRIL-FOMJDCLLSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(=O)[O-])CO)[2H])[2H])Cl)[2H].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
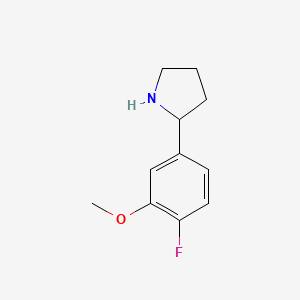
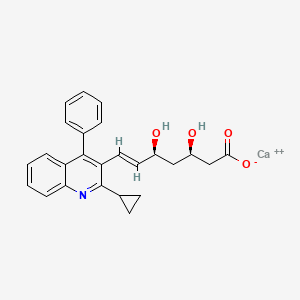
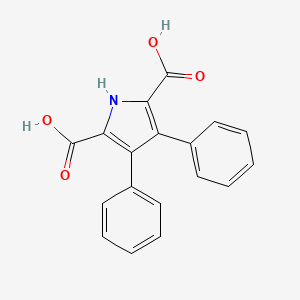
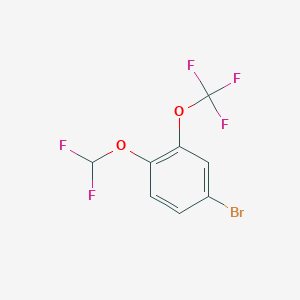
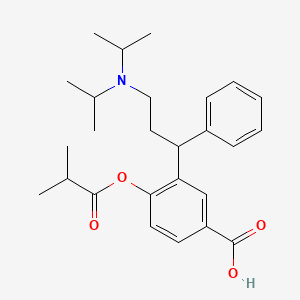
![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)

![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)

